molecular formula C11H19NO3 B6283242 tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate CAS No. 2097962-21-3

tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate

Cat. No.: B6283242
CAS No.: 2097962-21-3
M. Wt: 213.3
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Description

tert-Butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate (CAS 1783743-14-5) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted nitrogen, and a 3-oxocyclobutylmethyl moiety. This compound is primarily used in medicinal chemistry as a synthetic intermediate for developing enzyme inhibitors and bioactive molecules. Its structural complexity—combining a strained cyclobutane ring, a ketone group, and a Boc-protected amine—makes it valuable for modulating steric and electronic properties in drug design .

Properties

CAS No.

2097962-21-3

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the activation of tert-butyl carbamate using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the carbamate nitrogen, generating a nucleophilic species that attacks the electrophilic carbon of the 3-oxocyclobutylmethyl bromide or chloride. The reaction typically proceeds at 0–25°C for 4–12 hours, achieving moderate to high yields.

Optimization and Challenges

Key challenges include controlling regioselectivity and minimizing side reactions such as over-alkylation. The use of polar aprotic solvents like DMF enhances reaction rates but may complicate purification. Crystallization with hexane/ethyl acetate mixtures (8:1 ratio) is commonly employed to isolate the product.

Mixed Anhydride Intermediate Strategy

A patent-derived method utilizes mixed anhydride intermediates to facilitate the coupling of N-Boc-protected serine derivatives with cyclobutanone-containing reagents. This approach is particularly advantageous for introducing stereochemical control.

Synthetic Pathway

  • Formation of Mixed Anhydride : N-Boc-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM), generating a reactive mixed anhydride intermediate.

  • Condensation with Cyclobutanone Derivative : The anhydride undergoes nucleophilic attack by a 3-oxocyclobutylmethylamine derivative in anhydrous ethyl acetate, forming the target carbamate.

  • Purification : The crude product is washed with dilute hydrochloric acid and brine, followed by crystallization.

Yield and Scalability

This method achieves yields exceeding 90% under optimized conditions (-10°C to 15°C, 2-hour reaction time). Its scalability is demonstrated in multi-kilogram batches, making it suitable for industrial applications.

Phase-Transfer Catalyzed Alkylation

A third method, adapted from N-methyl carbamate syntheses, employs phase-transfer catalysis (PTC) to introduce the methyl group post-carbamate formation.

Stepwise Procedure

  • Synthesis of tert-Butyl N-[(3-oxocyclobutyl)methyl]carbamate : The primary carbamate is formed via base-mediated coupling of tert-butyl carbamate with 3-oxocyclobutylmethyl bromide.

  • N-Methylation : The intermediate is treated with methyl sulfate (Me₂SO₄) in the presence of tetrabutylammonium bromide (TBAB) and potassium hydroxide (KOH). The PTC conditions (0–50°C, ethyl acetate solvent) enable efficient methylation at the carbamate nitrogen.

Advantages and Limitations

  • Advantages : High functional group tolerance and mild reaction conditions.

  • Limitations : Requires rigorous control of stoichiometry to avoid dimethylation byproducts.

Comparative Analysis of Preparation Methods

Parameter Base-Mediated Method Mixed Anhydride Method PTC Alkylation
Reaction Time 4–12 hours2–4 hours6–8 hours
Yield 70–85%90–95%65–75%
Scalability ModerateHighLow to moderate
Key Reagents NaH/K₂CO₃, THF/DMFi-BuOCOCl, NMM, ethyl acetateTBAB, KOH, Me₂SO₄
Purification Complexity ModerateLowHigh

Critical Considerations in Synthesis

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may require extensive purification.

  • Ethyl acetate offers a balance between reactivity and ease of isolation.

Stereochemical Control

The mixed anhydride method preserves stereochemistry, making it preferable for chiral variants of the compound .

Chemical Reactions Analysis

tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Purity Application/Notes
tert-Butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate 1783743-14-5 C₁₁H₁₉NO₃ ~213.27 (estimated) N-methyl, 3-oxocyclobutylmethyl, Boc group 95% Covalent inhibitor synthesis
tert-Butyl (3-oxocyclobutyl)carbamate 154748-49-9 C₉H₁₅NO₃ 185.22 Direct 3-oxocyclobutyl-Boc linkage 95% PDE1 inhibitor intermediates
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate 130369-09-4 C₁₀H₁₇NO₃ 199.25 3-Oxocyclobutylmethyl without N-methyl N/A Intermediate in chiral separations
tert-Butyl N-methyl-N-(3-oxopropyl)carbamate 273757-11-2 C₁₀H₁₉NO₃ 201.26 Linear 3-oxopropyl chain, N-methyl, Boc group 95% Aldehyde precursor for conjugates
tert-Butyl (3-oxobutyl)carbamate 54614-95-8 C₉H₁₇NO₃ 187.24 Linear 3-oxobutyl chain, no methyl substitution 97% Flexible ketone-containing intermediate
Key Observations:
  • Cyclobutyl vs.
  • N-Methyl Substitution : The N-methyl group in the target compound increases steric hindrance and lipophilicity relative to tert-butyl (3-oxocyclobutyl)carbamate, which lacks this substitution .
  • Reactivity : The 3-oxocyclobutylmethyl group enables nucleophilic additions (e.g., reductive amination) similar to tert-butyl (3-oxocyclobutyl)carbamate, but the N-methyl group may slow reaction kinetics due to steric effects .

Physicochemical Properties

  • Melting Point : tert-Butyl (3-oxocyclobutyl)carbamate melts at 122–124°C , whereas linear analogs like tert-butyl (3-oxobutyl)carbamate are typically liquids, emphasizing the impact of cyclization on crystallinity.
  • Solubility: The cyclobutyl ring and N-methyl group in the target compound likely reduce water solubility compared to non-cyclic analogs, a critical factor in pharmacokinetics.
  • Stability : All Boc-protected compounds are sensitive to acidic conditions but stable under basic and neutral environments .

Biological Activity

Tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. This compound features a unique cyclobutyl structure, which contributes to its distinct chemical properties and biological activities. The presence of the carbamate functional group suggests potential interactions with biological systems, making it a subject of interest in pharmacological research.

The compound is characterized by the following structural components:

  • tert-butyl group : Provides steric hindrance and influences solubility.
  • N-methyl group : Enhances lipophilicity and may affect receptor interactions.
  • Cyclobutyl moiety : Contains a ketone functional group that can participate in various chemical reactions.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Functional GroupsCarbamate, Ketone

Enzyme Interaction

This compound has been studied for its potential as an enzyme inhibitor or activator. The carbamate group can form covalent bonds with active sites on enzymes, modulating their activity. This interaction is significant in drug design, particularly for compounds targeting specific enzymatic pathways.

The mechanism involves binding to enzymes or receptors, influencing their activity through covalent interactions. This can lead to either inhibition or activation of enzymatic functions, which is crucial in therapeutic applications.

Pharmacological Studies

Research indicates that this compound may interact with various biomolecules, influencing several biological pathways. Its potential applications include:

  • Drug Development : As a precursor or active ingredient in pharmaceutical formulations.
  • Biochemical Assays : To study enzyme kinetics and receptor-ligand interactions.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), leading to increased levels of acetylcholine in neuronal synapses. This suggests potential applications in treating neurodegenerative diseases where AChE modulation is beneficial .
  • Receptor Interaction : In vitro assays revealed that the compound binds to specific cellular receptors, influencing signaling pathways associated with cell proliferation and survival . This highlights its potential as an anticancer agent.

Toxicological Profile

While the compound shows promise in therapeutic applications, understanding its toxicity is crucial. Carbamates generally exhibit reversible inhibition of AChE, leading to symptoms associated with cholinergic toxicity if misused .

Table 2: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates AChE activity
Receptor BindingInfluences cellular signaling pathways
Therapeutic PotentialApplications in drug development and biochemistry

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate?

The synthesis typically involves nucleophilic substitution or carbamate-forming reactions. For example:

  • Method 1 : Reacting tert-butyl carbamate with 3-oxocyclobutylmethyl halides (e.g., chloride or bromide) in the presence of a base (e.g., triethylamine or NaOH) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes HCl generated during the reaction, driving the reaction forward .
  • Method 2 : Using di-tert-butyl dicarbonate (Boc₂O) to protect a pre-synthesized amine intermediate, such as methyl-(3-oxocyclobutylmethyl)amine, under mild conditions (0–25°C) . Yields can vary (50–85%) depending on solvent purity and stoichiometric ratios.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H; ~28 ppm for 13C), cyclobutyl ketone (δ ~210 ppm for 13C), and carbamate carbonyl (δ ~155 ppm for 13C) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for carbamate and ketone) and ~1250 cm⁻¹ (C-O-C stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 185.22 (C₉H₁₅NO₃) with fragmentation patterns indicating loss of the tert-butyl group (m/z 129) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like ketone oxidation or carbamate hydrolysis .
  • Solvent Selection : Anhydrous DCM minimizes water interference, while THF enhances solubility of polar intermediates .
  • Catalysis : Additives like 4-dimethylaminopyridine (DMAP) accelerate carbamate formation by activating Boc₂O .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can stereochemical challenges in derivatives of this compound be addressed?

  • Chiral Resolutions : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers of 3-oxocyclobutyl intermediates .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during cyclobutane ring formation to control stereochemistry .
  • X-ray Crystallography : Confirm absolute configuration of crystalline intermediates or final products .

Q. How should contradictory biological activity data across studies be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for enzyme studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Compound Purity : Verify purity via HPLC (>98%) to rule out impurities affecting activity .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate binding modes with target enzymes (e.g., kinases or proteases). Discrepancies may arise from differences in protein isoforms or co-factor availability .

Data Contradiction Analysis

Q. Why do reported enzymatic inhibition values (IC₅₀) vary for this compound?

  • Experimental Variables : Differences in enzyme sources (recombinant vs. native), substrate concentrations, or incubation times can alter IC₅₀ values .
  • Solubility Issues : Poor aqueous solubility may lead to underestimated activity; use co-solvents (e.g., DMSO ≤1%) to improve dissolution .
  • Data Normalization : Normalize inhibition data against positive controls (e.g., staurosporine for kinases) to account for assay-specific variability .

Methodological Tables

Parameter Typical Conditions Impact on Yield/Purity References
Reaction Temperature0–25°CLower temps reduce side reactions
BaseTriethylamine or NaOHNeutralizes HCl, improves conversion
SolventAnhydrous DCM or THFEnhances solubility and stability
Purification MethodColumn chromatography (silica gel)Achieves >95% purity

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